

An In-depth Technical Guide to (3-bromophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-bromophenyl)(phenyl)methanone, also known as **3-Bromobenzophenone**, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzophenone core with a bromine substituent at the meta position, provides a valuable scaffold for the development of novel pharmaceutical agents and materials. The bromine atom acts as a key functional handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and potential applications of (3-bromophenyl)(phenyl)methanone, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential role in modulating cellular signaling pathways.

Chemical Properties and Data

(3-bromophenyl)(phenyl)methanone is a white to light yellow crystalline solid at room temperature.^{[1][2]} Its core structure consists of two phenyl rings attached to a central carbonyl group, with a bromine atom substituting a hydrogen on one of the phenyl rings at the 3-position.

Table 1: Physicochemical and Spectral Data for (3-bromophenyl)(phenyl)methanone

Property	Value	Reference
IUPAC Name	(3-bromophenyl)(phenyl)methanone	
Synonyms	3-Bromobenzophenone, m-Bromobenzophenone	
CAS Number	1016-77-9	[3]
Molecular Formula	C ₁₃ H ₉ BrO	[3]
Molecular Weight	261.11 g/mol	[3]
Appearance	White to light yellow powder/crystal	[3]
Melting Point	75.0 to 79.0 °C	[3]
Purity	>98.0% (GC)	[3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.	[1]

Note: While specific experimental spectral data for (3-bromophenyl)(phenyl)methanone is not readily available in the searched literature, the following tables provide predicted values based on the analysis of structurally similar compounds, such as (4-bromophenyl)(phenyl)methanone and (3-chlorophenyl)(phenyl)methanone.[\[4\]](#)

Table 2: Predicted ¹H NMR Spectral Data for (3-bromophenyl)(phenyl)methanone in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.80	m	3H	Protons on the brominated and unsubstituted phenyl rings
~ 7.65	m	1H	Proton on the brominated phenyl ring
~ 7.50	t	2H	Protons on the unsubstituted phenyl ring
~ 7.40	m	3H	Protons on the brominated and unsubstituted phenyl rings

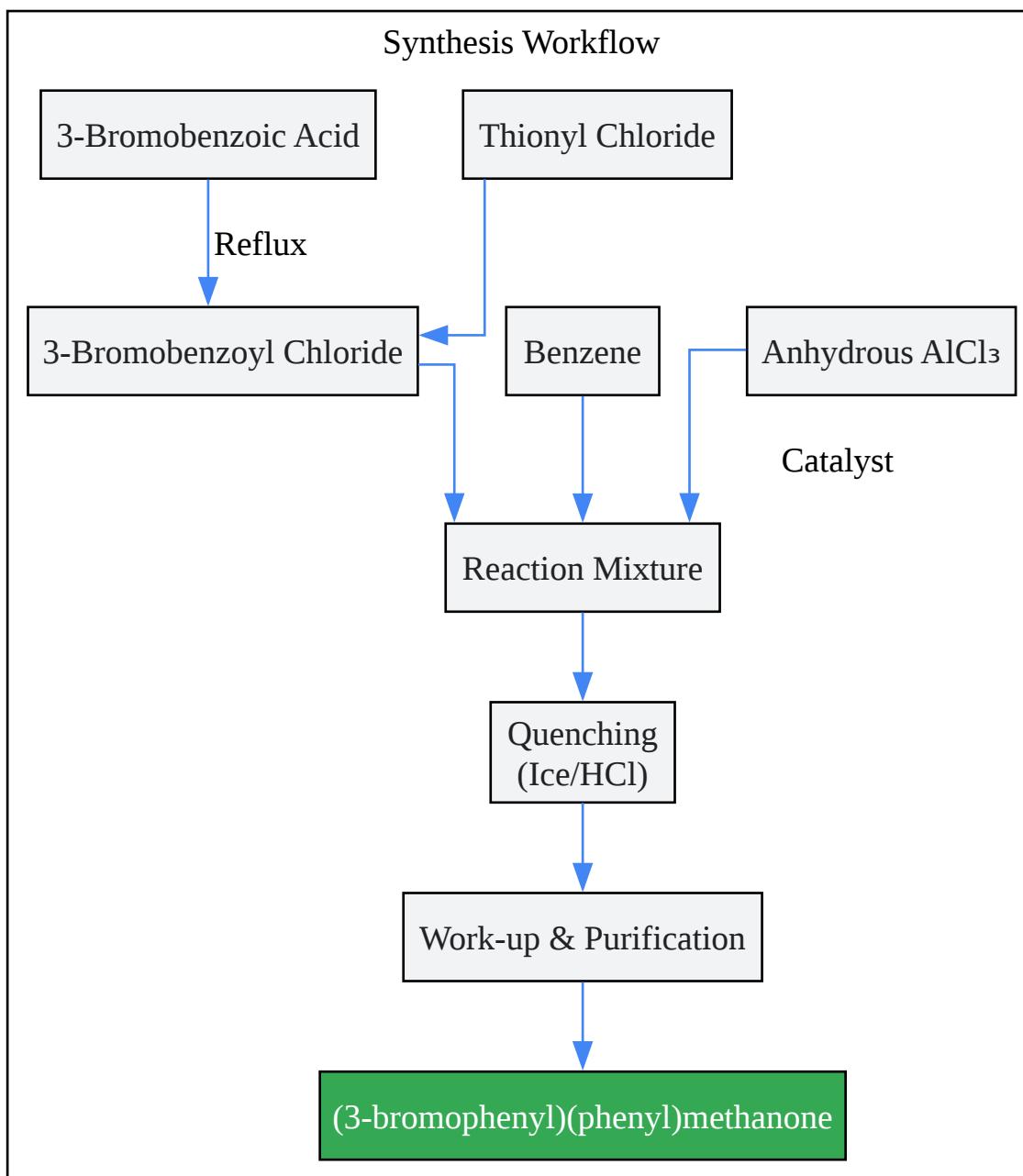
Table 3: Predicted ^{13}C NMR Spectral Data for (3-bromophenyl)(phenyl)methanone in CDCl_3

Chemical Shift (δ) ppm	Assignment
~ 195.5	C=O
~ 139.5	C-Br
~ 137.0	Quaternary C
~ 134.5	CH
~ 132.8	CH
~ 130.0	CH
~ 129.8	CH
~ 128.4	CH
~ 128.0	CH
~ 122.5	Quaternary C

Table 4: Predicted FTIR Spectral Data for (3-bromophenyl)(phenyl)methanone

Wavenumber (cm^{-1})	Vibration
~ 1660	C=O stretch (ketone)
~ 1590	C=C stretch (aromatic)
~ 1280	C-C stretch
~ 700-800	C-H bend (aromatic)
~ 500-600	C-Br stretch

Experimental Protocols


Synthesis of (3-bromophenyl)(phenyl)methanone via Friedel-Crafts Acylation

A common and effective method for the synthesis of (3-bromophenyl)(phenyl)methanone is the Friedel-Crafts acylation of benzene with 3-bromobenzoyl chloride, which can be generated in

situ from 3-bromobenzoic acid.[\[2\]](#)

Experimental Protocol:

- Preparation of 3-bromobenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzoic acid in an excess of thionyl chloride. Heat the mixture at reflux for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- Friedel-Crafts Acylation: Cool the freshly prepared 3-bromobenzoyl chloride in an ice bath. To this, add a dry, inert solvent such as dichloromethane, followed by the dropwise addition of benzene. Add anhydrous aluminum chloride (AlCl_3) portion-wise while maintaining the temperature at 0-5 °C.
- Reaction Progression: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

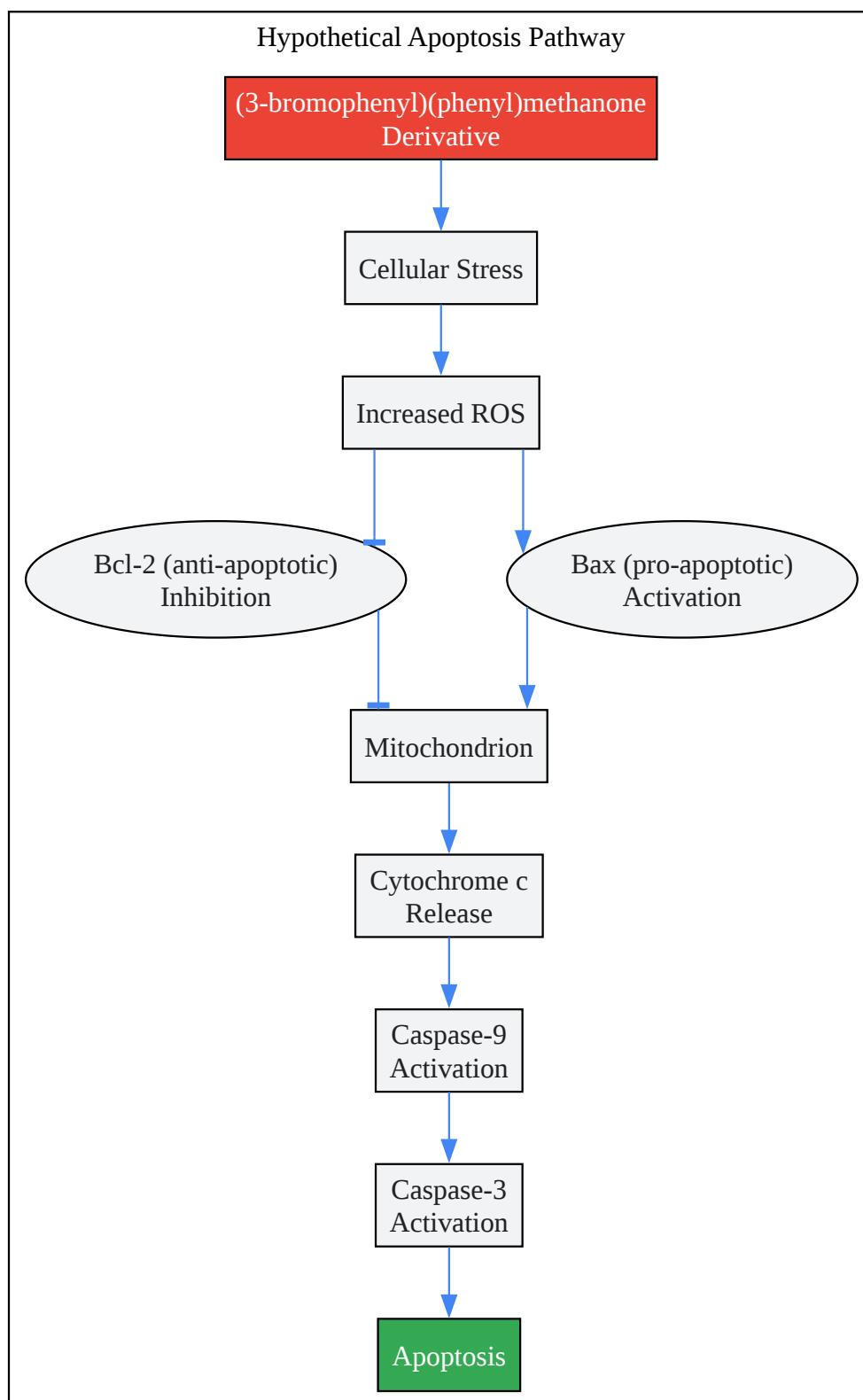
[Click to download full resolution via product page](#)

Synthesis workflow for (3-bromophenyl)(phenyl)methanone.

Characterization Methods

The synthesized (3-bromophenyl)(phenyl)methanone should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be obtained to identify the characteristic functional groups, particularly the carbonyl and C-Br stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
- Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value.


Role in Drug Development and Potential Biological Activity

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom on the phenyl ring of (3-bromophenyl)(phenyl)methanone makes it an attractive starting material for the synthesis of more complex molecules through reactions like Suzuki, Heck, and Sonogashira cross-coupling. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

While specific biological data for (3-bromophenyl)(phenyl)methanone is limited in the available literature, studies on related brominated compounds and benzophenone derivatives suggest potential areas of investigation. For instance, some bromophenol compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of similar compounds, it is plausible that (3-bromophenyl)(phenyl)methanone or its derivatives could induce apoptosis in cancer cells by modulating key signaling pathways. A potential mechanism could involve the intrinsic apoptosis pathway, which is initiated by cellular stress and leads to the activation of caspases.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromobenzophenone [chembk.com]
- 2. 3-Bromobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. (3-Bromophenyl)(phenyl)methanone | 1016-77-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-bromophenyl)(phenyl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087063#3-bromophenyl-phenyl-methanone-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com